REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[Cl-].[OH:11][NH3+:12].[OH-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O.C(O)C>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[N:12][OH:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].O[NH3+]
|
Name
|
|
Quantity
|
0.45 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
the mixture was left for crystallisation
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
CUSTOM
|
Details
|
recrystallised from water
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NO)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |